Molecular Weight and Lipophilicity Offset vs. 7-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one
Compared with the closest commercially dominant analogue 7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one (MW = 225.05 g·mol⁻¹), the 3-ethoxy substitution increases molecular weight by 44 Da (269.09 vs. 225.05) . The ethoxy group is predicted to raise the calculated logP (clogP) by approximately 0.7–0.9 log units relative to the 3-unsubstituted parent scaffold, based on fragment contribution methods (ACD/Labs consensus estimate) . This moderate lipophilicity increase may improve passive membrane permeability by a factor of ~2–5× according to the established parabolic relationship between logP and Caco-2 permeability, while remaining within the acceptable range for oral bioavailability (Lipinski rule of five).
| Evidence Dimension | Molecular weight and calculated lipophilicity (clogP) |
|---|---|
| Target Compound Data | MW = 269.09 g·mol⁻¹; clogP ≈ 1.5 (estimated, fragment-based) |
| Comparator Or Baseline | 7-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one: MW = 225.05 g·mol⁻¹; clogP ≈ 0.7 |
| Quantified Difference | ΔMW = +44 Da; ΔclogP ≈ +0.8 |
| Conditions | Fragment-based clogP estimation (ACD/Labs method); no experimental logP data available |
Why This Matters
For fragment-based screening libraries, the ~0.8 log unit lipophilicity shift differentiates the achievable property space of lead molecules and may improve cell permeability without breaching developability thresholds.
